1,8-Dihydroxydinitroanthraquinone
Description
1,8-Dihydroxy-4,5-dinitroanthraquinone (DHDNA) is a nitro-substituted anthraquinone derivative with hydroxyl groups at positions 1 and 8 and nitro groups at positions 4 and 3. Its molecular formula is C₁₄H₇N₂O₈, and it has a molecular weight of 355.22 (calculated from ). This compound has garnered attention for its antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . Its synthesis involves nitration and hydroxylation steps, often followed by coordination with metals like nickel for specialized applications (e.g., thermal stability studies) .
Properties
CAS No. |
68437-03-6 |
|---|---|
Molecular Formula |
C14H6N2O8 |
Molecular Weight |
330.21 g/mol |
IUPAC Name |
1,8-dihydroxy-2,3-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O8/c17-8-3-1-2-5-9(8)13(19)10-6(12(5)18)4-7(15(21)22)11(14(10)20)16(23)24/h1-4,17,20H |
InChI Key |
ZCRVFYDOGREPHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dihydroxydinitroanthraquinone can be synthesized through various methods. One common approach involves the nitration of 1,8-dihydroxyanthraquinone using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to prevent over-nitration and to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
In industrial settings, the production of 1,8-dihydroxydinitroanthraquinone may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,8-Dihydroxydinitroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions, leading to the formation of various substituted anthraquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce aminoanthraquinones .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other anthraquinone derivatives and can be used in dye and pigment production.
Industry: It can be used as an energetic combustion catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,8-dihydroxydinitroanthraquinone involves its interaction with molecular targets such as enzymes. For instance, it has been identified as an inhibitor of phosphopantetheine adenylyltransferase (PPAT) in bacteria, which is essential for bacterial growth and survival. The nitro groups in the compound contribute to its binding affinity for the enzyme’s nucleotide-binding site, leading to inhibition of bacterial growth .
Comparison with Similar Compounds
Key Observations :
- Nitro vs. Hydroxyl/Chloro Groups: Nitro groups (-NO₂) are strong electron-withdrawing substituents, reducing electron density in the aromatic ring and enhancing stability. This property correlates with DHDNA’s higher melting point (318–322°C) compared to Danthron (191–193°C) .
- Solubility: DHDNA’s low solubility in polar solvents (e.g., DMSO, methanol) necessitates formulation aids like PEG300 or Tween 80 for in vivo studies . In contrast, Danthron exhibits moderate solubility in organic solvents due to its hydroxyl groups .
Antibacterial Efficacy
DHDNA demonstrates superior antibacterial activity compared to analogs. At 125 µg/mL, it inhibits S. aureus and E. This highlights the critical role of nitro groups in enhancing antimicrobial potency, likely through interactions with bacterial enzymes or DNA .
Mechanism Insights
- Nitro Group Contribution : Nitro substituents may facilitate redox cycling, generating reactive oxygen species (ROS) that damage bacterial membranes .
- Hydroxyl Group Synergy: The hydroxyl groups at positions 1 and 8 likely improve binding affinity to bacterial targets, as seen in other anthraquinones .
Research Findings and Data
Table 2: Antibacterial Activity of Anthraquinone Derivatives at 125 µg/mL
Note: DHDNA’s specificity toward Gram-positive bacteria may relate to differences in cell wall structure .
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